molecular formula C15H9N3O3 B14721457 4-Isocyanato-N-(4-isocyanatophenyl)benzamide CAS No. 13753-48-5

4-Isocyanato-N-(4-isocyanatophenyl)benzamide

Cat. No.: B14721457
CAS No.: 13753-48-5
M. Wt: 279.25 g/mol
InChI Key: XXIBJMYGQAHPFY-UHFFFAOYSA-N
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Description

4-Isocyanato-N-(4-isocyanatophenyl)benzamide is a chemical compound with the molecular formula C15H9N3O3. It is known for its unique structure, which includes two isocyanate groups attached to a benzamide core. This compound is often used in various industrial and research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-N-(4-isocyanatophenyl)benzamide typically involves the reaction of 4-aminobenzamide with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-aminobenzamide

    Reagent: Phosgene (COCl2)

    Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-N-(4-isocyanatophenyl)benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

    Polymerization: The isocyanate groups can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

    Amines: React with isocyanates to form ureas.

    Alcohols: React with isocyanates to form carbamates.

    Polyols: React with isocyanates to form polyurethanes.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

4-Isocyanato-N-(4-isocyanatophenyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for various biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of high-performance materials such as polyurethanes, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 4-Isocyanato-N-(4-isocyanatophenyl)benzamide involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(phenyl isocyanate): Another compound with two isocyanate groups, commonly used in the production of polyurethanes.

    Toluene diisocyanate: A widely used isocyanate in the production of flexible foams and coatings.

Uniqueness

4-Isocyanato-N-(4-isocyanatophenyl)benzamide is unique due to its benzamide core, which imparts specific reactivity and properties that differentiate it from other isocyanates. Its ability to form stable ureas and carbamates makes it valuable in various applications, particularly in the synthesis of high-performance materials.

Properties

CAS No.

13753-48-5

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

4-isocyanato-N-(4-isocyanatophenyl)benzamide

InChI

InChI=1S/C15H9N3O3/c19-9-16-12-3-1-11(2-4-12)15(21)18-14-7-5-13(6-8-14)17-10-20/h1-8H,(H,18,21)

InChI Key

XXIBJMYGQAHPFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=C=O)N=C=O

Origin of Product

United States

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